molecular formula C25H35NO11 B1453332 alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) CAS No. 1263044-84-3

alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol)

Cat. No. B1453332
CAS RN: 1263044-84-3
M. Wt: 525.5 g/mol
InChI Key: DAMGAVRASPNCJE-UHFFFAOYSA-N
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Description

Alpha-succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is a chemical compound used in scientific research for its ability to cross-link proteins. It is a water-soluble, bi-functional reagent that forms covalent bonds with primary amines in proteins. This allows for the creation of stable protein complexes that can be used in a variety of research applications.

Scientific Research Applications

1. Versatile Building Block for Biomedical Applications

Alpha-succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) has been utilized as a versatile building block in biomedical applications, particularly in drug delivery. For instance, it has been effectively used for the conjugation with amino derivatives and grafting to azido functional aliphatic polyesters, facilitating the synthesis of functional amphiphilic and degradable copolymers. These developments have significant implications in the field of drug delivery systems (Freichels et al., 2011).

2. Development of Functional Polymers

This chemical has played a critical role in the synthesis of sequential polypeptides, which are important for advancing materials science and polymer chemistry. The ability to create polymers with precise structural control opens new avenues for developing materials with specific properties and functions (Hardy et al., 1972).

3. Enhancement of Silicon-Based Photonic Crystals

In the field of optical materials, particularly for biomaterials applications, the compound has been used to modify porous silicon photonic crystals. These modifications have led to improved stability and resistance to non-specific adsorption of proteins, enhancing the suitability of these materials for biological applications (Kilian et al., 2007).

4. Synthesis of Heterobifunctional Poly(ethylene glycol)

It has been instrumental in the synthesis of heterobifunctional poly(ethylene glycol) derivatives for bioconjugation. This includes the development of PEG derivatives with specific functional groups, enabling targeted and controlled conjugation in biochemical applications (Xie et al., 2010).

5. Creation of Fluorescence-based Biosensors

This compound has been used in the development of fluorescence-based biosensors, specifically for glucose monitoring. Its use in constructing poly(ethylene glycol) hydrogels that incorporate fluorescent molecules has led to the creation of sensitive and responsive biosensors, an important advancement in medical diagnostics (Russell et al., 1999).

Mechanism of Action

Target of Action

The primary targets of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) are primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .

Mode of Action

Alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) interacts with its targets through a process known as conjugation. This compound belongs to a class of reagents known as N-hydroxysuccinimide (NHS) esters, which are popular for protein crosslinking and labeling . NHS esters form chemical bonds with primary amines, either through acylation or alkylation .

Biochemical Pathways

The biochemical pathways affected by alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) involve the crosslinking or labeling of peptides and proteins. The compound’s interaction with primary amines can lead to changes in protein structure and function .

Result of Action

The molecular and cellular effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol)'s action depend on the specific proteins it interacts with. By forming stable linkages with primary amines, the compound can alter protein structure and function, potentially leading to changes in cellular processes .

Action Environment

The action of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is influenced by environmental factors such as pH. The compound’s reactivity with primary amines is optimal at physiologic pH . Other factors, such as temperature and the presence of other reactive groups, may also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

benzyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO11/c27-22-6-7-23(28)26(22)37-25(30)9-11-32-13-15-34-17-19-35-18-16-33-14-12-31-10-8-24(29)36-20-21-4-2-1-3-5-21/h1-5H,6-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGAVRASPNCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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